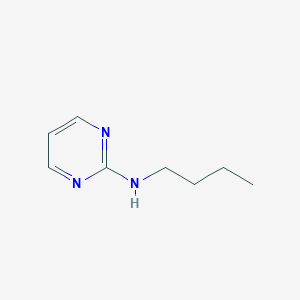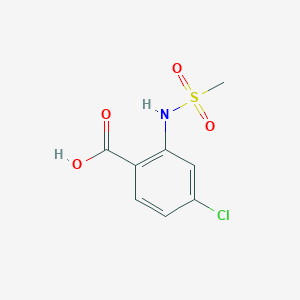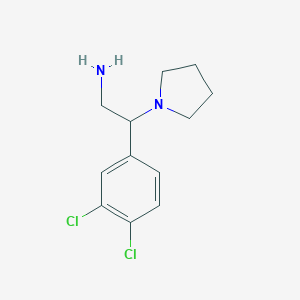
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
DCK acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, DCK reduces the influx of calcium ions into the neuron, which leads to the inhibition of neurotransmitter release and the suppression of neuronal activity. This mechanism of action is similar to other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
DCK has been shown to have a wide range of biochemical and physiological effects, including sedation, analgesia, dissociation, hallucinations, and euphoria. These effects are mediated by the inhibition of the NMDA receptor and the modulation of various neurotransmitter systems such as dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCK in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on DCK, including the development of new analogs with improved pharmacological properties, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the use of DCK as a research tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory could lead to new insights into the underlying mechanisms of brain function and dysfunction.
Méthodes De Synthèse
The synthesis of DCK involves the reaction of 3,4-dichlorophenyl-2-nitropropene with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography. The overall yield of DCK synthesis is approximately 50%.
Applications De Recherche Scientifique
DCK has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. In psychiatry, DCK has been shown to have antidepressant and anxiolytic effects, which make it a promising candidate for the treatment of mood disorders. In neurology, DCK has been studied for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In pain management, DCK has been shown to have potent analgesic effects, which make it a promising candidate for the treatment of chronic pain.
Propriétés
Numéro CAS |
178167-17-4 |
|---|---|
Formule moléculaire |
C12H16Cl2N2 |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2 |
Clé InChI |
PAUUGIUYNYWNGL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



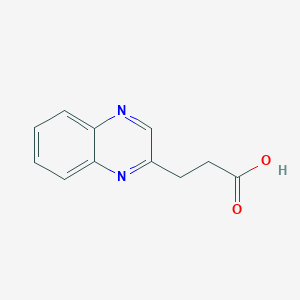
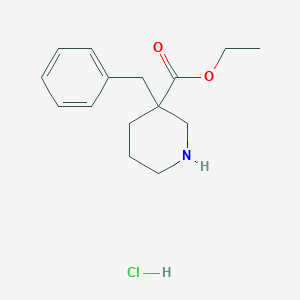

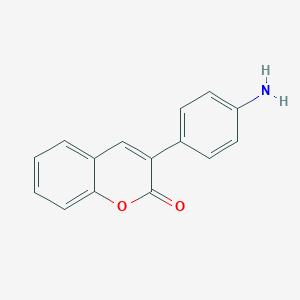
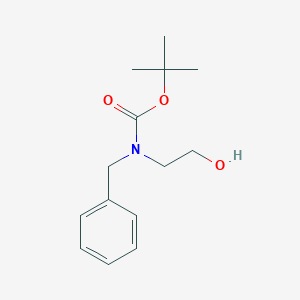

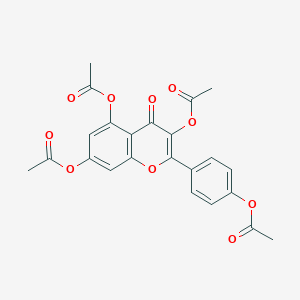

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
